UAA crosslinker 1 hydrochloride
CAS No.: 1994331-17-7
Cat. No.: VC6209143
Molecular Formula: C9H18ClN5O4
Molecular Weight: 295.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1994331-17-7 |
|---|---|
| Molecular Formula | C9H18ClN5O4 |
| Molecular Weight | 295.72 |
| IUPAC Name | (2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1 |
| Standard InChI Key | USQKPJVGUFZIJQ-FJXQXJEOSA-N |
| SMILES | C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
UAA crosslinker 1 hydrochloride is a lysine derivative modified with an azidoethoxycarbonyl group. Its structure, represented by the SMILES notation , includes a chiral center and a reactive azide moiety . The hydrochloride salt enhances solubility in aqueous solutions, critical for biological applications.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.72 g/mol |
| Solubility in Water | 100 mg/mL (338.16 mM) |
| Solubility in DMSO | 125 mg/mL (422.70 mM) |
| Storage Conditions | -20°C, desiccated |
The compound’s solubility profile allows flexibility in experimental design, though ultrasonic treatment or heating to 60°C may be required for full dissolution . Despite its utility, physical properties such as melting point, boiling point, and density remain undisclosed in public databases, likely due to proprietary considerations .
Mechanism of Action: Amber Suppression and Click Chemistry
UAA crosslinker 1 hydrochloride operates through two interconnected mechanisms: amber codon suppression and bioorthogonal click chemistry.
Amber Codon Suppression
The amber codon (UAG), typically a stop signal, is repurposed to incorporate ncAAs into proteins. Engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA recognize the amber codon and charge the tRNA with UAA crosslinker 1 hydrochloride. This process enables site-specific insertion of the ncAA during translation . For example, VanBrunt et al. demonstrated its use in mammalian cells to produce site-specific antibody-drug conjugates .
Click Chemistry Applications
The azide group participates in two key reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
This reaction forms stable triazole linkages, ideal for conjugating proteins to fluorescent tags or drugs .
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
Reacts with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without metal catalysts, reducing cytotoxicity in live-cell imaging .
Applications in Protein Engineering and Biotechnology
Site-Specific Protein Labeling
UAA crosslinker 1 hydrochloride enables precise attachment of probes to proteins. Kofoed et al. used it to semisynthesize active enzymes via quantitative click ligation, achieving near-stoichiometric yields of functional hybrids . This approach avoids heterogeneous labeling, a common issue with lysine or cysteine-based methods.
Antibody-Drug Conjugate (ADC) Development
By incorporating the azide-bearing ncAA into antibodies, researchers generate homogeneous ADCs with defined drug-to-antibody ratios. VanBrunt’s team showcased this in HER2-targeted ADCs, improving therapeutic efficacy and reducing off-target effects .
Protein Interaction Studies
The crosslinker’s ability to form covalent bonds upon UV irradiation (if photoreactive groups are present) allows trapping transient protein interactions. For instance, it has been used to map kinase-substrate networks in signaling pathways.
Comparative Analysis with Similar Crosslinkers
| Compound | Key Features | Distinguishing Traits |
|---|---|---|
| UAA Crosslinker 2 | Similar ncAA incorporation | Altered backbone; lower solubility |
| UAA Crosslinker 3 | Bioorthogonal ketone handle | Compatible with hydrazine ligation |
| Homopropargylglycine | Alkyne for CuAAC | Lacks amber codon compatibility |
UAA crosslinker 1 hydrochloride stands out for its dual functionality—genetic encoding and click reactivity—enabling applications inaccessible to traditional crosslinkers.
Challenges and Future Directions
Limitations
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Cellular Toxicity: Copper catalysts in CuAAC can impair cell viability, necessitating SPAAC for live-cell studies .
-
Efficiency: Amber suppression yields are protein- and context-dependent, often requiring optimization.
Emerging Applications
-
Synthetic Biology: Incorporating multiple ncAAs to create proteins with novel catalytic sites.
-
Biomaterials: Engineering self-assembling hydrogels for drug delivery.
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